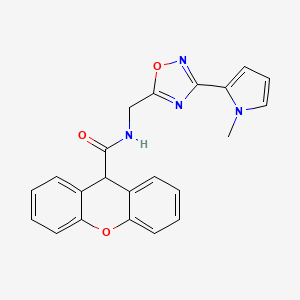![molecular formula C17H11F6N2O B2433088 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline CAS No. 83012-10-6](/img/new.no-structure.jpg)
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it a versatile and efficient approach for synthesizing complex organic molecules .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives with modified properties .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . This compound, in particular, has shown potential in the development of new therapeutic agents for various diseases .
In the industrial sector, 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The hydroxypyridinium moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
In biological systems, this compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are key regulators of cell signaling and metabolism .
Comparación Con Compuestos Similares
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as chloroquine, camptothecin, and mepacrine . These compounds share a common quinoline scaffold but differ in their substituents and biological activities. The presence of the hydroxypyridinium moiety and trifluoromethyl groups in this compound makes it unique and may contribute to its distinct pharmacological properties .
Similar compounds include quinoline N-oxides, dihydroquinolines, and quinoline-based ligands used in coordination chemistry . Each of these compounds has its own set of applications and properties, highlighting the versatility and importance of quinoline derivatives in scientific research and industry .
Propiedades
Número CAS |
83012-10-6 |
|---|---|
Fórmula molecular |
C17H11F6N2O |
Peso molecular |
373.278 |
Nombre IUPAC |
4-[(1-hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C17H11F6N2O/c18-16(19,20)13-6-3-5-12-10(8-11-4-1-2-7-25(11)26)9-14(17(21,22)23)24-15(12)13/h1-7,9,26H,8H2/q+1 |
Clave InChI |
GFUOUHZQQVDUSM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CC2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2433006.png)
![1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride](/img/structure/B2433007.png)
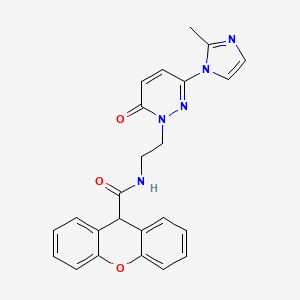
![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2433013.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2433018.png)
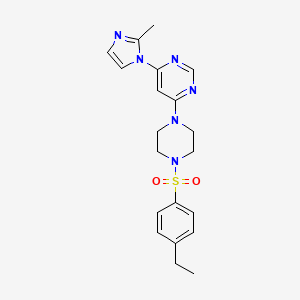
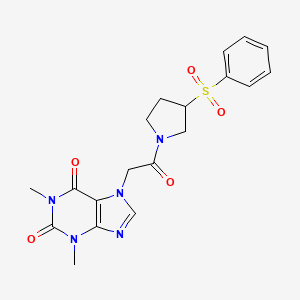
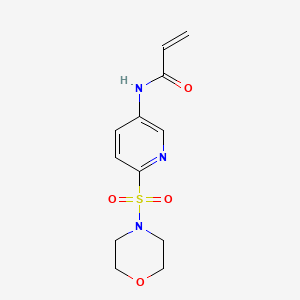
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2433025.png)
![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)
![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)
